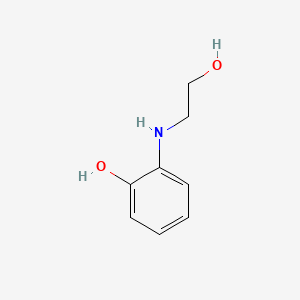
2-(2-Hydroxyanilino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyanilino)ethanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of aniline and ethanol, characterized by the presence of a hydroxyl group and an amino group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyanilino)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of ethylene oxide with 2-aminophenol. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, and the process may include steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyanilino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenols. These products have diverse applications in different fields .
Scientific Research Applications
2-(2-Hydroxyanilino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyanilino)ethanol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Hydroxyanilino)ethanol include:
- 2-(2-Hydroxyethylamino)phenol
- 2-(2-Hydroxyethyl)aniline
- 2-Aminoethanol derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
39123-58-5 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c10-6-5-9-7-3-1-2-4-8(7)11/h1-4,9-11H,5-6H2 |
InChI Key |
VYHSWZULFYFDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



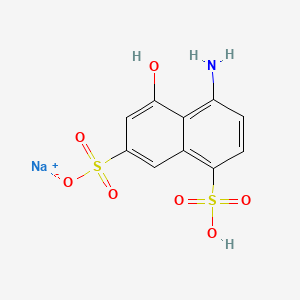

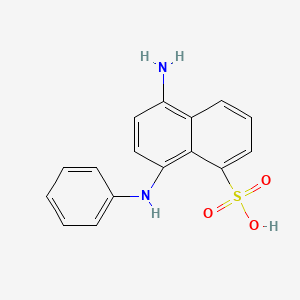
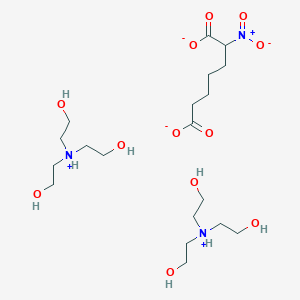

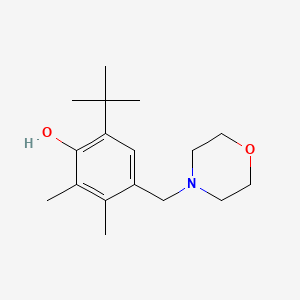
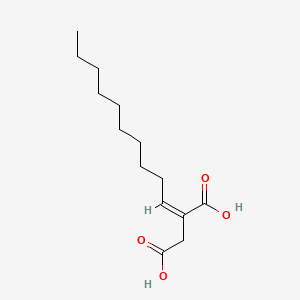
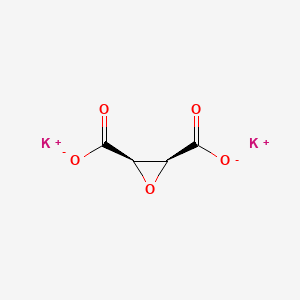
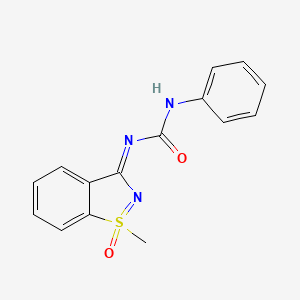
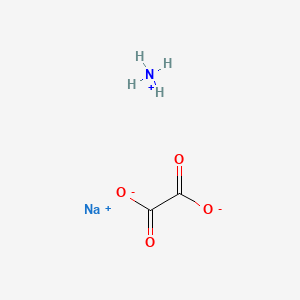
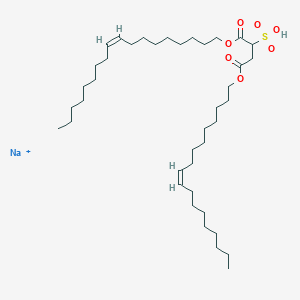
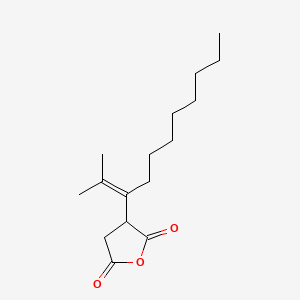
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
